HCoV-OC43-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HCoV-OC43-IN-1 is a compound that has garnered significant attention in the scientific community due to its potential applications in virology and antiviral research. This compound is specifically designed to inhibit the replication of the human coronavirus OC43, which is one of the common cold viruses. Human coronavirus OC43 is a betacoronavirus that primarily causes mild respiratory infections but can lead to severe complications in immunocompromised individuals and the elderly .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of HCoV-OC43-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Formation of the Core Structure: This step involves the use of specific reagents and catalysts to form the core structure of the compound.

Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.

Purification: The final compound is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

化学反応の分析

Types of Reactions

HCoV-OC43-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Scientific Research Applications

HCoV-OC43 serves as a low-risk model for studying coronaviruses due to its relatively benign nature compared to other coronaviruses like SARS-CoV-2. This characteristic allows researchers to explore various aspects of viral biology and host interactions without the high biosafety requirements associated with more pathogenic strains.

Antiviral Drug Discovery

Research has identified several compounds that target HCoV-OC43, contributing to the development of antiviral therapies. For instance:

- eIF4F Complex Inhibitors : A study reported the identification of small molecules such as SBI-5844 and SBI-0498 that disrupt eIF4F complex formation. These compounds demonstrated efficacy in inhibiting HCoV-OC43 replication with minimal toxicity in cell cultures, suggesting their potential as therapeutic agents against coronaviruses .

- Mouse-Adapted Models : The development of a mouse-adapted strain of HCoV-OC43 has facilitated in vivo studies of antiviral treatments. For example, treatments with arbidol hydrochloride and Qingwenjiere Mixture showed significant improvement in symptoms and survival rates in infected mice, highlighting the model's relevance for evaluating therapeutic efficacy .

Pathogenesis Studies

Understanding how HCoV-OC43 interacts with host cells enhances knowledge of coronavirus pathogenesis:

- Induction of Apoptosis : Research indicates that HCoV-OC43 induces caspase-dependent apoptosis to promote viral replication. This mechanism was observed in various cell lines, including Vero and MRC-5 cells, underscoring the virus's ability to manipulate host cellular processes for its benefit .

- Host Immune Response : Studies have explored the innate and adaptive immune responses elicited by HCoV-OC43 infection. Insights into how this virus interacts with host factors can inform strategies to modulate immune responses during infections .

Case Studies

Several case studies illustrate the practical applications of HCoV-OC43 in research settings:

Case Study 1: High Throughput Screening for Antiviral Compounds

A high-throughput screening campaign evaluated over 300,000 small molecules for their ability to inhibit HCoV-OC43 replication. The study successfully identified 17 compounds that significantly reduced viral RNA and protein levels, paving the way for further development into effective antiviral therapies .

Case Study 2: Molecular Epidemiology

A comprehensive study on the molecular epidemiology of HCoV-OC43 revealed insights into its evolution and genetic diversity over time. This research contributes to understanding how coronaviruses adapt and spread within human populations, which is crucial for public health strategies .

Data Tables

作用機序

The mechanism of action of HCoV-OC43-IN-1 involves the inhibition of viral replication by targeting specific viral proteins and enzymes. The compound binds to the active site of the viral RNA-dependent RNA polymerase, preventing the synthesis of viral RNA. This inhibition disrupts the viral life cycle and reduces viral load in infected cells .

類似化合物との比較

HCoV-OC43-IN-1 is unique compared to other antiviral compounds due to its specific targeting of human coronavirus OC43. Similar compounds include:

Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of various coronaviruses, including SARS-CoV-2.

Favipiravir: Another antiviral that inhibits viral RNA polymerase but has a broader spectrum of activity against different RNA viruses.

This compound stands out due to its specificity and potency against human coronavirus OC43, making it a valuable tool in antiviral research and therapy development .

生物活性

Human coronavirus OC43 (HCoV-OC43) is a member of the Betacoronavirus genus, known for its role in respiratory infections. This article focuses on the biological activity of HCoV-OC43-IN-1, a compound investigated for its antiviral properties against this virus. The analysis includes data tables, case studies, and research findings from diverse sources.

Overview of HCoV-OC43

HCoV-OC43 is associated with mild to moderate respiratory illnesses, particularly in children and immunocompromised individuals. It is transmitted via respiratory droplets and can cause severe lower respiratory tract infections, especially when coinfected with other viruses . Understanding its biological activity is crucial for developing effective antiviral strategies.

Mechanism of Infection

HCoV-OC43 enters host cells primarily through endocytosis, specifically utilizing caveolae-mediated pathways. Research has shown that the virus co-localizes with caveolin-1, a marker for caveolae, indicating that this pathway is essential for viral entry . Inhibition of caveolin-1 expression significantly reduces viral entry, highlighting its role in HCoV-OC43 pathogenesis.

In Vitro Studies

Numerous compounds have been tested for their ability to inhibit HCoV-OC43 replication. Notable findings include:

- Chloroquine : Demonstrated an EC50 of 0.306 μM against HCoV-OC43 in vitro, indicating significant antiviral activity .

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Chloroquine | 0.306 | 419.0 | 1369 |

| HTCC | N/A | N/A | N/A |

| Lycorine | N/A | N/A | N/A |

- HTCC : A cationically modified chitosan that inhibited HCoV-OC43 replication by disrupting virus-receptor interactions .

- Lycorine : Reduced viral spread in animal models and exhibited protective effects against HCoV-OC43-induced cytotoxicity .

Case Studies

A case study involving a young girl with acute lymphoblastic leukemia highlighted the severe respiratory complications associated with HCoV-OC43 infection, underscoring the need for effective antiviral therapies .

Clinical Implications

In clinical settings, HCoV-OC43 infections often present with symptoms similar to other respiratory viruses. A study conducted on pediatric patients revealed that while HCoV-OC43 led to upper respiratory tract infections, it could also be associated with lower respiratory tract infections, particularly in cases of co-infection .

特性

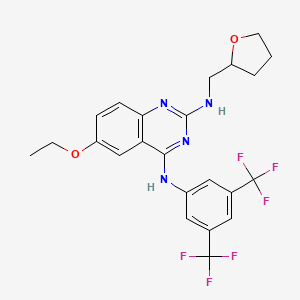

分子式 |

C23H22F6N4O2 |

|---|---|

分子量 |

500.4 g/mol |

IUPAC名 |

4-N-[3,5-bis(trifluoromethyl)phenyl]-6-ethoxy-2-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine |

InChI |

InChI=1S/C23H22F6N4O2/c1-2-34-16-5-6-19-18(11-16)20(33-21(32-19)30-12-17-4-3-7-35-17)31-15-9-13(22(24,25)26)8-14(10-15)23(27,28)29/h5-6,8-11,17H,2-4,7,12H2,1H3,(H2,30,31,32,33) |

InChIキー |

HMNFSWSLNWHRRJ-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC2=C(C=C1)N=C(N=C2NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCC4CCCO4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。